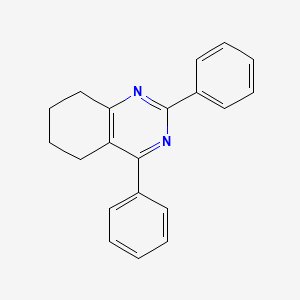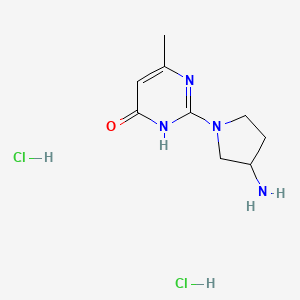
2-(3-氨基吡咯烷-1-基)-6-甲基-3,4-二氢嘧啶-4-酮二盐酸盐
描述
The compound “2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride” is a pyrimidine derivative with an aminopyrrolidine substituent . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The aminopyrrolidine group is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidines and pyrimidines can be synthesized through various methods . For instance, pyrrolidines can be synthesized from primary amines and diols . Pyrimidines can be synthesized from amines and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific locations of these rings and the other substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine and pyrrolidine rings, as well as the amino and methyl groups . The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the rings could potentially increase the compound’s polarity .科学研究应用
分子对接和合成研究
- 衍生物的分子对接和合成:一项专注于合成衍生物的研究,例如取代的 1-甲基-6-氧代-2-[(2z)-2-(3-氧代-4-苯基氮杂环丁烷-2-亚烯基)肼基]-4-苯基-1,6-二氢嘧啶-5-碳腈。分子对接结果显示与 CDK4 蛋白具有高亲和力,表明在药物设计和蛋白质相互作用研究中具有潜在应用 (Holam、Santhoshkumar 和 Killedar,2022 年)。
不对称合成
- 邻二胺衍生物的不对称合成:这项研究探索了苄胺的共轭加成,用于 4-氨基-5-甲基吡咯烷-2-酮等衍生物的不对称合成。此类合成对于开发具有生物活性的分子非常重要,包括雷宁抑制剂他汀类类似物和抗精神病药物 (尹、河、金和李,2010 年)。
抗菌剂
- 抗菌剂的对映异构体:一项对结构上与 2-(3-氨基吡咯烷-1-基)-6-甲基-3,4-二氢嘧啶-4-酮二盐酸盐相关的化合物对映异构体的研究证明了显着的抗菌活性。这表明在抗菌药物开发中具有潜在应用 (Rosen 等人,1988 年)。
核磁共振研究
- 关于互变异构的核磁共振研究:相关化合物的核磁共振 (NMR) 研究有助于理解互变异构,这是研究化学性质和反应的重要方面 (Spiessens 和 Anteunis,2010 年)。
选择性抑制剂的开发
- 类风湿性关节炎的选择性抑制剂:用于选择性抑制 JAK1 的 3(R)-氨基吡咯烷衍生物的设计和合成,在类风湿性关节炎的治疗中具有相关性,展示了在药物化学中的应用 (Chough 等人,2018 年)。
抗病毒活性
- 碳环类似物的抗病毒活性:合成 2-氨基-3,4-二氢-7-烷基-7H-吡咯并[2,3-d]嘧啶-4-酮导致发现对 HSV1 和 HSV2 具有选择性抑制活性的化合物,表明在抗病毒疗法中具有潜力 (Legraverend、Ngongo-Tekam、Bisagni 和 Zerial,1985 年)。
抗菌和抗氧化潜力
- 抗菌和抗氧化研究:对新合成的 2,3-二取代喹唑啉-4(3H)-酮的研究揭示了对细菌菌株的有效抑制作用和深远的抗氧化潜力,强调了其在制药应用中的相关性 (Kumar、Sharma、Kumari 和 Kalal,2011 年)。
作用机制
安全和危害
未来方向
The future directions for research on this compound could potentially involve further exploration of its synthesis, reactivity, and potential applications. Pyrimidine and pyrrolidine derivatives are often of interest in medicinal chemistry due to their presence in many biologically active compounds .
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13;;/h4,7H,2-3,5,10H2,1H3,(H,11,12,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZHTLWYNHZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


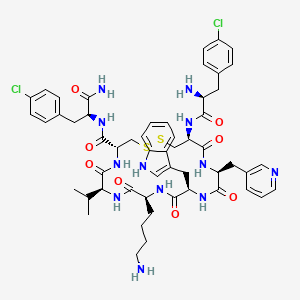
![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3251364.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3251369.png)
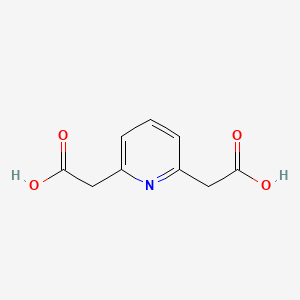
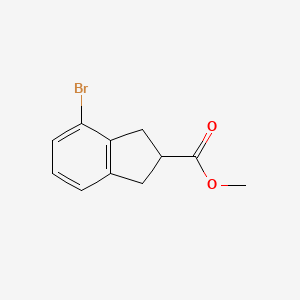
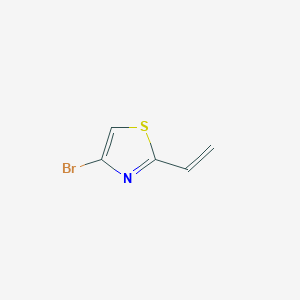
![1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251419.png)
![3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251423.png)
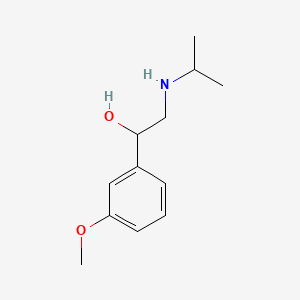
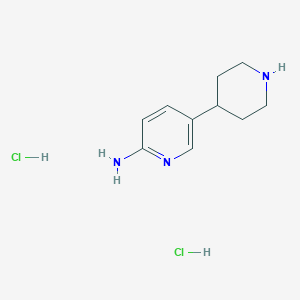
![Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B3251434.png)
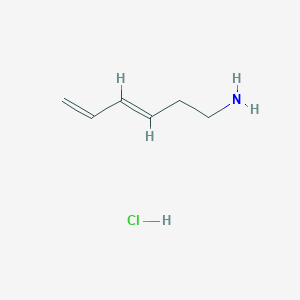
![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3251452.png)
